molecular formula C11H11Cl2FO B1328078 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane CAS No. 898761-15-4

5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane

Cat. No.: B1328078
CAS No.: 898761-15-4
M. Wt: 249.11 g/mol
InChI Key: QRGDTHLRTKDYQB-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane ( 898761-15-4) is a high-value chemical intermediate with the molecular formula C₁₁H₁₁Cl₂FO and a molecular weight of 249.11 g/mol . This compound is characterized by its diketone structure featuring a terminal chloroalkyl chain, making it a versatile building block in organic synthesis, particularly for constructing complex molecules in medicinal chemistry . Researchers utilize this compound in the development of active pharmaceutical ingredients (APIs) and other sophisticated targets due to its two reactive sites that allow for further functionalization . It is offered with a purity of ≥98% and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human or animal consumption .

Properties

IUPAC Name

5-chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2FO/c12-6-2-1-3-11(15)8-4-5-10(14)9(13)7-8/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGDTHLRTKDYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645157
Record name 5-Chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-15-4
Record name 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Key Synthetic Steps

  • Friedel-Crafts Acylation or Equivalent Acylation Reaction
    The aromatic ring bearing chloro and fluoro substituents is acylated with a pentanoyl chloride derivative containing a chlorine atom at the terminal position. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to prevent hydrolysis of acyl chlorides.

  • Halogenation Control
    The chlorine atom at the 5-position of the pentanone chain is introduced either by starting with a chlorinated pentanone or by selective halogenation of the pentanone intermediate using reagents such as N-chlorosuccinimide (NCS) under radical or electrophilic conditions.

  • Purification
    The crude product is purified by recrystallization or column chromatography to isolate the pure 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane.

Reaction Conditions

  • Temperature: Typically maintained between 0°C to 50°C during acylation to control reaction rate and selectivity.
  • Solvents: Anhydrous solvents such as dichloromethane or chloroform are preferred to avoid side reactions.
  • Catalysts: Lewis acids like AlCl3 or FeCl3 facilitate electrophilic aromatic substitution.
  • Bases: In some steps, bases such as potassium carbonate or sodium hydride may be used to neutralize acids or facilitate substitution reactions.

Industrial Production Considerations

In industrial settings, the synthesis of this compound may be optimized through:

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Aromatic Acylation 3-chloro-4-fluorobenzene + pentanoyl chloride, AlCl3, 0–25°C Formation of ketone linkage Anhydrous conditions critical
Halogenation of Pentanone N-chlorosuccinimide (NCS), radical initiator, room temp Introduction of 5-chloro group Controlled to avoid over-halogenation
Purification Recrystallization or column chromatography Isolation of pure product Solvent choice affects yield

Research Findings on Preparation Efficiency and Yield

  • Yields: Reported yields for similar halogenated ketones range from 60% to 85% depending on reaction scale and purification efficiency.
  • Selectivity: The presence of electron-withdrawing groups (chloro, fluoro) on the aromatic ring influences regioselectivity during acylation, favoring para or meta substitution patterns consistent with the target compound.
  • Side Reactions: Potential side reactions include over-halogenation, hydrolysis of acyl chlorides, and polymerization under acidic conditions, which are minimized by strict control of reaction parameters.

Summary of Preparation Methodology

The preparation of this compound is a multi-step process involving:

  • Selection of halogenated aromatic and aliphatic precursors
  • Friedel-Crafts type acylation under Lewis acid catalysis
  • Controlled halogenation to introduce the 5-chloro substituent
  • Purification by recrystallization or chromatography

This methodology ensures the synthesis of a high-purity compound suitable for use as an intermediate in pharmaceutical and materials science applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane - C₁₁H₁₁Cl₂FO 249.12 3-Cl, 4-F on phenyl; 5-Cl on chain Hypothesized use in kinase inhibitors (inferred from dacomitinib analogs)
5-Chloro-1-(3-fluorophenyl)-1-oxopentane 487058-73-1 C₁₁H₁₂ClFO 214.66 3-F on phenyl; 5-Cl on chain Discontinued; potential intermediate
5-Chloro-1-(4-fluorophenyl)-1-oxopentane 17135-46-5 C₁₁H₁₂ClFO 214.66 4-F on phenyl; 5-Cl on chain Available commercially; research reagent
5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane 161829-91-0 C₁₁H₁₁Cl₃O 265.56 2-Cl, 4-Cl on phenyl; 5-Cl on chain Unknown; structural analog
4-Chloro-1-(3-methoxyphenyl)-1-oxobutane 258882-48-3 C₁₁H₁₃ClO₂ 212.67 3-OCH₃ on phenyl; shorter chain High structural similarity (0.98)

Structural and Electronic Differences

  • Compounds with dichlorophenyl groups (e.g., 2,4-dichloro) exhibit higher molecular weights and lipophilicity, which may affect membrane permeability .
  • Chain Length :

    • Shorter-chain analogs (e.g., 4-chloro-1-oxobutane) show reduced steric hindrance, favoring synthetic accessibility but possibly compromising target selectivity .

Q & A

Q. How should researchers safely handle 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane given limited toxicity data?

  • Methodological Answer : Due to the absence of comprehensive toxicity data (e.g., acute/chronic effects, bioaccumulation potential), adopt precautionary measures standardized for structurally related chloro-fluoro aromatic compounds. Key steps include:
  • Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats.
  • Follow first-aid protocols for skin/eye contact: Immediate rinsing with water for 15+ minutes and medical consultation .
  • Refer to GHS Category 4 classifications (oral/dermal/inhalation toxicity) for risk mitigation .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : While direct synthesis data for this compound is unavailable, analogous methods for 3-chloro-4-fluorobenzaldehyde derivatives (e.g., Friedel-Crafts acylation or nucleophilic substitution) can be adapted . Key considerations:
  • Use anhydrous conditions for ketone formation, employing Lewis acids like AlCl₃.
  • Monitor reaction progress via TLC or HPLC, leveraging purity standards (>97% by HLC) as benchmarks .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Prioritize multi-modal characterization:
  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns on the aryl ring and ketone functionality. Compare with data for 3-(3-chloro-5-fluorophenyl)-1-propene .
  • Chromatography : HPLC with UV detection to assess purity, referencing protocols for >95% purity thresholds .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₀Cl₂FO) and isotopic patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, stability) of halogenated ketones?

  • Methodological Answer : Address discrepancies through:
  • Cross-referencing CAS databases (e.g., PubChem) and peer-reviewed literature to validate data .
  • Reproducibility studies : Perform differential scanning calorimetry (DSC) to determine precise melting points, comparing results with structurally similar compounds (e.g., mp 28–30°C for 3-chloro-4-fluorobenzaldehyde) .
  • Stability assays : Conduct accelerated degradation studies under varying pH/temperature conditions, using LC-MS to track decomposition products .

Q. What are plausible environmental degradation pathways for this compound?

  • Methodological Answer : Hypothesize pathways based on halogenated aromatic ketone behavior:
  • Photodegradation : Expose to UV light in aqueous media; analyze intermediates via GC-MS.
  • Microbial degradation : Use soil slurry tests under aerobic/anaerobic conditions, monitoring chloride release as a degradation marker. Note that persistence data for related compounds is often unavailable .
  • Surface adsorption : Investigate interactions with indoor/outdoor particulates using microspectroscopic imaging, as suggested for organic-surface reactivity studies .

Q. How do substituent positions (3-chloro-4-fluoro vs. 4-chloro-3-fluoro) influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : Design comparative studies using analogs (e.g., 3-chloro-4-fluorobenzaldehyde vs. 4-chloro-3-fluorobenzaldehyde):
  • Electrophilicity analysis : Calculate Hammett constants (σ) for substituents to predict electronic effects on the ketone’s carbonyl carbon.
  • Kinetic studies : Track reaction rates with nucleophiles (e.g., Grignard reagents) under controlled conditions, referencing substituent effects observed in aryl halides .

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